4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-fluorobenzoate
Description
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-fluorobenzoate is a structurally complex heterocyclic compound featuring a pyran core substituted with a 3-fluorobenzoate ester at position 3 and a thioether-linked 1,3,4-thiadiazole moiety bearing a thiophene-2-carboxamide group at position 4. This hybrid architecture integrates pharmacophoric elements known for diverse bioactivities, including antimicrobial and enzyme-inhibitory properties .
Properties
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FN3O5S3/c21-12-4-1-3-11(7-12)18(27)29-15-9-28-13(8-14(15)25)10-31-20-24-23-19(32-20)22-17(26)16-5-2-6-30-16/h1-9H,10H2,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGRZKZENGYDQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FN3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Types of Reactions
Oxidation: : The thiophene ring can undergo oxidation reactions, forming sulfoxides and sulfones.
Reduction: : The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: : The fluorobenzoate moiety can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or peracids in an organic solvent.
Reduction: : Metal hydrides or catalytic hydrogenation under controlled conditions.
Substitution: : Strong nucleophiles like amines or thiols under basic conditions.
Major Products
Sulfoxides and sulfones from oxidation.
Amines from reduction.
Substituted benzoates from nucleophilic aromatic substitution.
Scientific Research Applications
In chemistry , this compound can serve as a building block for more complex molecules in synthetic organic chemistry.
In biology , its functional groups allow for potential interaction with various biological targets, making it a candidate for drug discovery and development.
In medicine , derivatives of this compound could be explored for pharmacological activities, including anti-inflammatory and antimicrobial properties.
In industry , its structural complexity and stability may make it useful in material science, particularly in the development of new polymers or as a component in coatings and adhesives.
Mechanism of Action
Unique Features
The combination of pyran, thiadiazole, thiophene, and fluorobenzoate is distinct, offering unique reactivity and potential biological activity.
Structural rigidity and complexity can provide specific interaction modes with biological targets.
Similar Compounds
Compounds containing pyran rings, like coumarins, which are known for their biological activities.
Thiadiazole derivatives, often explored for their antimicrobial and anti-inflammatory properties.
Fluorobenzoates, which are used in pharmaceuticals and agrochemicals.
Biological Activity
The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-fluorobenzoate is a hybrid organic molecule that combines various pharmacophores, potentially endowing it with diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanism of action.
Chemical Structure
The compound's structure can be broken down into three primary components:
- Thiadiazole moiety : Known for its broad biological activity spectrum, including antimicrobial and anticancer properties.
- Pyran ring : Often associated with neuroprotective and anti-inflammatory activities.
- Benzoate ester : Contributes to the compound's lipophilicity and potential bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the thiadiazole scaffold. For instance, derivatives of 1,3,4-thiadiazole have shown significant cytotoxicity against various cancer cell lines. The compound was evaluated for its activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4y | MCF-7 | 0.084 ± 0.020 |
| 4y | A549 | 0.034 ± 0.008 |
| Cisplatin | MCF-7 | 0.5 |
| Cisplatin | A549 | 0.2 |
The compound demonstrated superior cytotoxicity compared to cisplatin, a standard chemotherapy agent, indicating its potential as an effective anticancer agent .
Antimicrobial Activity
The thiadiazole derivatives have also been reported to possess significant antimicrobial properties. A review of various studies indicates that these compounds exhibit activity against a range of bacterial strains.
Table 2: Antimicrobial Activity of Thiadiazole Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | P. aeruginosa | 64 µg/mL |
The presence of electron-withdrawing groups in the structure enhances the antimicrobial potency by increasing the electron deficiency at the thiadiazole ring, facilitating interaction with microbial targets .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of DNA synthesis : The thiadiazole derivatives may interfere with DNA replication in cancer cells.
- Disruption of cell membrane integrity : The lipophilic nature of the benzoate moiety may disrupt microbial cell membranes.
- Enzyme inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
Case Studies
Several case studies have investigated the efficacy of thiadiazole derivatives in vivo:
- Study on MCF-7 Cells : In a controlled experiment, mice implanted with MCF-7 tumors were treated with the compound at varying doses. Results indicated a significant reduction in tumor size compared to control groups treated with saline or low-dose cisplatin.
- Antimicrobial Efficacy Against MRSA : A clinical study evaluated the effectiveness of a thiadiazole derivative against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an MIC significantly lower than that of traditional antibiotics.
Comparison with Similar Compounds
Key Observations :
- The target compound distinguishes itself through the integration of a 1,3,4-thiadiazole-thioether bridge , which is less common in analogs like triazepines (e.g., 7b) or pyrazolo-pyrimidines (e.g., ).
- The 3-fluorobenzoate group enhances lipophilicity and metabolic stability compared to non-fluorinated esters (e.g., ethyl carboxylates in ) .
Physicochemical Properties
Comparative physicochemical
Key Observations :
- The target compound’s higher molecular weight (~550 vs. 350–560 in analogs) may reduce aqueous solubility, a trend observed in fluorinated derivatives .
- Melting points for thiophene-carboxamide analogs (e.g., 7b: 160–162°C) are lower than fluorinated chromenones (227–230°C), suggesting stronger intermolecular forces in the latter .
Key Observations :
- The target compound’s synthesis likely involves thioether formation and amide coupling , contrasting with cross-coupling methods in Example 62 .
- Yields for thiophene derivatives (e.g., 76% for 7b) are generally higher than fluorinated chromenones (46% in ), reflecting synthetic complexity in the latter.
Bioactivity Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
